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Compound of Interest

Compound Name: Clociguanil

Cat. No.: B1669191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Clociguanil is a potent antimalarial agent belonging to the class of dihydrofolate reductase

(DHFR) inhibitors. Its chemical structure and properties are of significant interest to researchers

in the field of drug discovery and development for infectious diseases. This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties,

mechanism of action, and relevant experimental protocols associated with Clociguanil.

Chemical Structure and Identification
Clociguanil is chemically identified as 1-[(3,4-dichlorophenyl)methoxy]-6,6-dimethyl-1,3,5-

triazine-2,4-diamine.

Chemical Structure:
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Key Identifiers:

IUPAC Name: 1-[(3,4-dichlorophenyl)methoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine[1]

SMILES: CC1(N=C(N=C(N1OCC2=CC(=C(C=C2)Cl)Cl)N)N)C[1]

Molecular Formula: C₁₂H₁₅Cl₂N₅O[2]

Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and predicted pharmacokinetic properties of

Clociguanil is presented in the table below.

Property Value Reference

Molecular Weight 316.19 g/mol [2]

Monoisotopic Mass 315.06537 Da [3]

Predicted XlogP 1.6 [3]

Physical State Solid [2]

Note: Experimental data for solubility, pKa, and detailed pharmacokinetic parameters (Cmax,

Tmax, AUC, half-life) for Clociguanil are not readily available in the public domain. The
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provided XlogP is a predicted value.

Mechanism of Action: Dihydrofolate Reductase
Inhibition
Clociguanil exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase

(DHFR). DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the

reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the

synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA

synthesis and cell replication. By inhibiting DHFR, Clociguanil disrupts the folate pathway in

the malaria parasite, leading to a depletion of essential precursors for DNA synthesis and

ultimately causing parasite death.

Signaling Pathway: Folate Biosynthesis and DHFR
Inhibition
The following diagram illustrates the folate biosynthesis pathway and the point of inhibition by

Clociguanil.
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Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Clociguanil in the folate

biosynthesis pathway of the malaria parasite.

Experimental Protocols
Synthesis of Clociguanil
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A detailed, step-by-step experimental protocol for the chemical synthesis of Clociguanil (1-

[(3,4-dichlorophenyl)methoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine) is not explicitly available

in the reviewed public literature. However, the synthesis of structurally related 2,4-diamino-

1,3,5-triazine derivatives typically involves the condensation of a biguanide derivative with an

appropriate electrophile.

Dihydrofolate Reductase (DHFR) Inhibition Assay
The following is a general protocol for determining the inhibitory activity of compounds against

DHFR, which can be adapted for Clociguanil.

Objective: To determine the IC₅₀ value of Clociguanil against Plasmodium falciparum DHFR.

Materials:

Recombinant P. falciparum DHFR enzyme

Dihydrofolate (DHF)

NADPH

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

Clociguanil (dissolved in a suitable solvent like DMSO)

96-well microplate

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

Prepare a series of dilutions of Clociguanil in the assay buffer.

In a 96-well plate, add the following to each well:

Assay Buffer

Recombinant P. falciparum DHFR enzyme
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Clociguanil dilution (or solvent control)

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10

minutes).

Initiate the reaction by adding a solution of DHF and NADPH to each well.

Immediately start monitoring the decrease in absorbance at 340 nm over time using a

microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

Calculate the initial reaction rates for each Clociguanil concentration.

Plot the percentage of inhibition against the logarithm of the Clociguanil concentration and

determine the IC₅₀ value using a suitable software.

In Vivo Antimalarial Efficacy Testing (Mouse Model)
The following is a general protocol for assessing the in vivo antimalarial activity of a compound

using a Plasmodium berghei-infected mouse model.

Objective: To evaluate the efficacy of Clociguanil in reducing parasitemia in a murine malaria

model.

Materials:

Plasmodium berghei (e.g., ANKA strain)

Laboratory mice (e.g., Swiss albino or C57BL/6)

Clociguanil formulated for oral or parenteral administration

Vehicle control

Positive control drug (e.g., chloroquine)

Giemsa stain

Microscope
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Procedure:

Infect a group of mice with P. berghei by intraperitoneal injection of infected red blood cells.

After 24-48 hours post-infection, confirm the presence of parasites in the blood.

Randomly divide the infected mice into the following groups:

Vehicle control group

Clociguanil treatment group(s) (at various doses)

Positive control group

Administer the respective treatments to the mice for a specified duration (e.g., 4 consecutive

days).

On specified days (e.g., day 4 and day 7 post-treatment initiation), collect blood from the tail

vein of each mouse.

Prepare thin blood smears, fix with methanol, and stain with Giemsa.

Determine the percentage of parasitemia for each mouse by counting the number of infected

red blood cells out of a total number of red blood cells under a microscope.

Calculate the average percentage of parasitemia for each group and determine the

percentage of suppression of parasitemia by Clociguanil compared to the vehicle control

group.

Conclusion
Clociguanil is a promising antimalarial compound with a well-defined mechanism of action

targeting the essential folate biosynthesis pathway in Plasmodium species. While detailed

experimental data on its synthesis and pharmacokinetics are limited in publicly accessible

literature, the provided information on its chemical structure, properties, and general

experimental protocols serves as a valuable resource for researchers and professionals in the

field of antimalarial drug development. Further studies to fully characterize its physicochemical

and pharmacokinetic profiles are warranted to advance its potential as a therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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